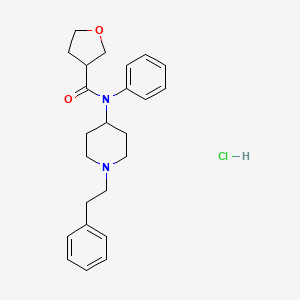
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. due to their high potency, they also pose significant risks of abuse and overdose.
准备方法
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride typically involves multiple steps, starting from basic chemical precursors. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the phenethyl group and the tetrahydrofuran-3-carboxamide moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of fentanyl analogs.
Biology: Employed in research to understand the interaction of opioids with biological systems, including receptor binding studies.
Medicine: Investigated for its potential use in pain management and anesthesia, although its high potency and risk of abuse limit its clinical applications.
Industry: Utilized in the development of new synthetic routes and the optimization of production processes for fentanyl analogs.
作用机制
The compound exerts its effects primarily through its interaction with the mu-opioid receptor in the central nervous system. Upon binding to this receptor, it mimics the action of endogenous opioids, leading to analgesia, euphoria, and sedation. The activation of the mu-opioid receptor also triggers downstream signaling pathways that result in the inhibition of neurotransmitter release, contributing to its analgesic effects.
相似化合物的比较
N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride is similar to other fentanyl analogs such as:
Fentanyl: A widely used opioid analgesic with a similar mechanism of action but different chemical structure.
Acryloylfentanyl: Another fentanyl analog with similar potency and effects but different chemical properties.
Acetylfentanyl: Known for its high potency and similar effects, but with a different acyl group. The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrofuran-3-carboxamide, monohydrochloride lies in its specific chemical structure, which influences its pharmacokinetic and pharmacodynamic properties.
属性
CAS 编号 |
2306827-13-2 |
|---|---|
分子式 |
C24H31ClN2O2 |
分子量 |
415.0 g/mol |
IUPAC 名称 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,21,23H,11-19H2;1H |
InChI 键 |
NJAVXYIZIKFCLU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3CCOC3)CCC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


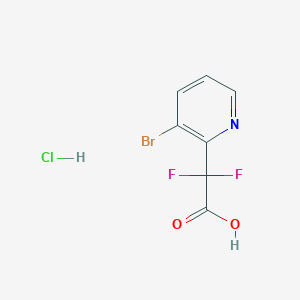
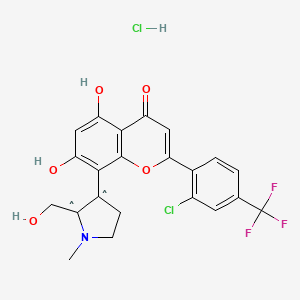

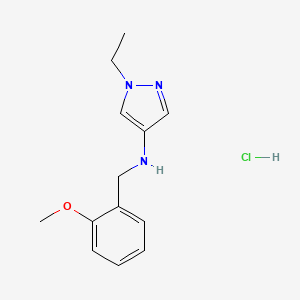
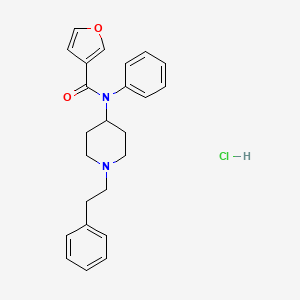
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
![(3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12349496.png)
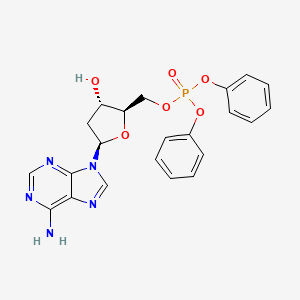
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)
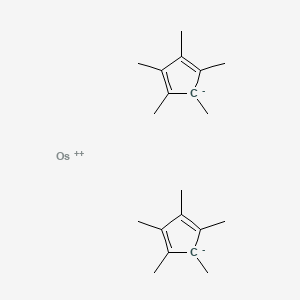
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
